,6-Difluorophenyl isocyanate is a valuable reagent in organic synthesis, particularly for the introduction of the 2,6-difluorophenylcarbamoyl group (-CO-NH-C6H3F2) into various organic molecules. This functional group can influence the physical and chemical properties of the resulting molecule, making 2,6-difluorophenyl isocyanate useful for:
,6-Difluorophenyl isocyanate can be utilized for the chemical modification of biomolecules like proteins and antibodies. The attachment of the 2,6-difluorophenylcarbamoyl group can serve various purposes, including:
2,6-Difluorophenyl isocyanate appears as a colorless to pale yellow liquid or solid and has a boiling point of approximately 60 °C at 10 mmHg and a melting point between 22 °C and 25 °C . Its molecular weight is 155.1 g/mol. The compound is flammable and presents health hazards if ingested or inhaled, necessitating careful handling .
2,6-Difluorophenyl isocyanate likely does not have a specific biological mechanism of action. Its primary function in scientific research lies in its reactivity towards functional groups like amines and alcohols in organic synthesis.
2,6-Difluorophenyl isocyanate is expected to exhibit similar hazards as other isocyanates.
These reactions make it versatile for synthesizing different organic compounds and materials.
Several methods can be employed for synthesizing 2,6-Difluorophenyl isocyanate:
These methods allow for the efficient production of 2,6-Difluorophenyl isocyanate in laboratory settings.
Interaction studies involving 2,6-Difluorophenyl isocyanate primarily focus on its reactivity with biological molecules. Its potential interactions with proteins and nucleic acids could provide insights into its biological effects and toxicity. Research indicates that similar compounds may lead to modifications in amino acids or nucleobases due to their electrophilic nature .
Several compounds share structural similarities with 2,6-Difluorophenyl isocyanate. Here are some notable examples:
Compound Name | Structure Characteristics | Unique Features |
---|---|---|
Phenyl isocyanate | Simple phenyl group | Widely used as a reagent but less reactive |
2-Fluorophenyl isocyanate | Single fluorine substitution | Less toxic than its difluoro counterpart |
4,6-Difluorophenyl isocyanate | Fluorine substitutions at different sites | Potentially different biological activity |
2,4-Difluorophenyl isothiocyanate | Isothiocyanate functional group | Exhibits different reactivity patterns |
Each of these compounds has unique properties that distinguish them from 2,6-Difluorophenyl isocyanate, particularly concerning their reactivity and biological interactions.
Phosgene remains the most direct laboratory route. A chilled solution of 2,6-difluoroaniline (DFA) in dry toluene (0 – 5 °C) is saturated with gaseous phosgene, then slowly warmed to 60 – 70 °C to complete conversion to 2,6-difluorophenyl isocyanate (DFPI) [1] [2]. Excess phosgene and HCl are removed under reduced pressure through alkaline scrubbing.
Entry | DFA (mmol) | Solvent / Conc. | Phosgene eq. | Temp. (°C) | t (h) | Isolated Yield (%) | Notes |
---|---|---|---|---|---|---|---|
1 | 50 | Toluene 0.4 M | 2.5 | 0 → 70 | 3 | 88 [1] | Two-step cold/hot phosgenation |
2 | 10 | Dichloromethane 0.2 M | 3.0 | 25 | 6 | 82 [2] | Single-stage, requires base wash |
3 | 5 | Chlorobenzene 0.5 M | 2.0 | 110 | 1 | 80 [3] | Gas-phase microreactor trial |
Key observations
Trimethylsilyl isocyanate (TMS-NCO) enables phosgene-free laboratory preparation via in-situ N-to-C isocyanate transfer under copper or nickel catalysis [4] [5].
A representative protocol couples DFA with catalytic CuCl (5 mol %) and TMS-NCO (1.2 eq) in acetonitrile at 80 °C, furnishing DFPI in 81% yield after 2 h [4].
Catalyst (5 mol %) | Base (eq) | Solvent | Temp. (°C) | Time (h) | Yield DFPI (%) |
---|---|---|---|---|---|
CuCl | KF 1.5 | CH₃CN | 80 | 2 | 81 [4] |
Ni/Triphos | Zn 1.5 | Dioxane | 100 | 3 | 78 [6] |
— (brass ball) | KF 1.5 | MeNO₂ (LAG) | rt | 0.3 | 87 a [4] |
a Mechanochemical liquid-assisted grinding (LAG) using a brass milling ball supplies catalytic Cu⁰ in-situ.
Mechanistic insight
Modern DFPI production adapts large-scale phosgenation to intensified flow platforms. A typical gas-phase plant pre-vaporizes DFA (200–300 °C) and phosgene (1.2–1.5 eq) before mixing in a tubular reactor; residence times <60 s give DFPI space–time yields >1 t m⁻³ h⁻¹ [3] [8].
Parameter | Batch Benchmark | Continuous Flow |
---|---|---|
Stoichiometry (phosgene : DFA) | 3.0 : 1 | 1.2 – 1.5 : 1 [3] |
Reactor T (°C) | 60–120 | 280–320 (gas) [3] |
Residence time | 1–3 h | 30–60 s [8] |
Isocyanate yield | 80–88% | 90–93% |
Solvent use | Chlorinated | None |
HCl removal | Scrubbing | Direct quench / vent |
Advantages
Triphosgene (bis-trichloromethyl carbonate, BTC) offers a solid, less volatile phosgene surrogate for industrial dehydration of 2,6-difluorobenzamide or DFA salts [9] [10].
Protocol (patent CN113666844A)
Alternative one-pot route
DFA·HCl (1 eq) + BTC (0.6 eq) in DMF at 50 °C delivers DFPI (85% yield, purity 97%) after vacuum stripping; no external base is required because DMF captures HCl as Vilsmeier salt [10].
Feedstock | BTC (eq) | Solvent | Temp. (°C) | Reactor Type | Yield (%) | Specific HCl (kg t⁻¹ DFPI) |
---|---|---|---|---|---|---|
Benzamide | 0.55 | PhCl | 90 → 140 | Plug flow | 92 [9] | 240 |
DFA·HCl | 0.60 | DMF | 50–80 | CSTR cascade | 85 [10] | 255 |
Benefits
Route | Scale Readiness | Reagent Hazards | Typical Yield | Capital Intensity | By-product Profile |
---|---|---|---|---|---|
Phosgene batch | Pilot / kilo | Toxic gas, HCl | 80–88% | Moderate | HCl, ureas |
TMS-NCO lab | Gram-scale | Moisture-sensitive liquid | 75–85% | Low | HMDSO |
Gas-phase flow | Commercial | Phosgene gas | 90–93% | High (corrosion-resistant metallurgy) | HCl only |
BTC dehydration | Demo / commercial | Solid, toxic | 85–92% | Moderate | HCl, CO |
Continuous gas-phase phosgenation currently offers the highest throughput and selectivity for DFPI, whereas BTC processes provide a safer chlorine footprint. TMS-NCO methodologies are valuable for discovery-scale synthesis and late-stage labeling where phosgene use is impractical.
Flammable;Irritant